![molecular formula C19H15Cl2NO3 B2838519 4-[4-(3,4-Dichlorophenyl)-5-phenyl-1,3-oxazol-2-yl]butanoic acid CAS No. 2376322-12-0](/img/structure/B2838519.png)

4-[4-(3,4-Dichlorophenyl)-5-phenyl-1,3-oxazol-2-yl]butanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

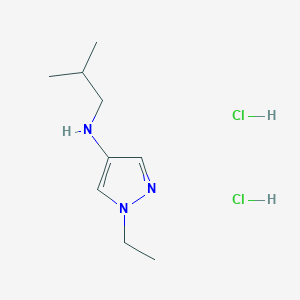

SWE101 est un inhibiteur puissant de l'hydrolase d'époxyde soluble (sEH), ciblant spécifiquement le domaine phosphate N-terminal. Ce composé a montré un potentiel significatif dans la recherche scientifique en raison de sa capacité à inhiber l'activité de la sEH chez l'homme et le rat, avec des valeurs de CI50 de 4 μM et 2,8 μM, respectivement .

Méthodes De Préparation

La synthèse de SWE101 implique plusieurs étapes clés :

Substitution SN2 : La préparation commence par une substitution SN2 à la position α-bromo du bromure de phénacyl pour donner un composé intermédiaire.

Reflux avec de l'acétamide et de l'éthérate de trifluorure de bore : Cet intermédiaire est ensuite porté à reflux avec un excès d'acétamide et d'éthérate de trifluorure de bore pour former un cycle 1,3-oxazole.

Bromation et couplage de Suzuki : Le cycle oxazole est bromé à l'aide de N-bromosuccinimide (NBS) et subit ensuite un couplage de Suzuki pour donner SWE101.

Analyse Des Réactions Chimiques

SWE101 subit diverses réactions chimiques, notamment :

Oxydation : SWE101 peut être oxydé dans des conditions spécifiques, bien que les voies d'oxydation détaillées ne soient pas largement documentées.

Réduction : Les réactions de réduction impliquant SWE101 sont moins courantes, mais peuvent être effectuées dans des conditions contrôlées.

Applications de recherche scientifique

SWE101 a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme composé outil pour étudier les rôles physiologiques et physiopathologiques de l'activité phosphatasique de la sEH.

Industrie : Utilisé dans le développement de nouvelles sondes chimiques et d'inhibiteurs pour diverses voies biochimiques.

Mécanisme d'action

SWE101 exerce ses effets en inhibant l'activité de l'hydrolase d'époxyde soluble (sEH). Cette enzyme joue un rôle crucial dans le métabolisme des époxydes, qui sont impliqués dans divers processus physiologiques. En inhibant la sEH, SWE101 affecte les niveaux d'époxydes et leurs diols correspondants, influençant ainsi les voies métaboliques liées au cholestérol et à d'autres lipides .

Applications De Recherche Scientifique

SWE101 has a wide range of applications in scientific research:

Chemistry: Used as a tool compound to study the physiological and pathophysiological roles of sEH phosphatase activity.

Industry: Utilized in the development of new chemical probes and inhibitors for various biochemical pathways.

Mécanisme D'action

SWE101 exerts its effects by inhibiting the activity of soluble epoxide hydrolase (sEH). This enzyme plays a crucial role in the metabolism of epoxides, which are involved in various physiological processes. By inhibiting sEH, SWE101 affects the levels of epoxides and their corresponding diols, thereby influencing metabolic pathways related to cholesterol and other lipids .

Comparaison Avec Des Composés Similaires

SWE101 est unique en son genre par son inhibition sélective du domaine phosphate N-terminal de la sEH. Des composés similaires comprennent :

- sEH inhibitor-13

- sEH inhibitor-12

- mEH-IN-1

- GSK2256294A

- sEH/FLAP-IN-1

- EC5026

- sEH/AChE-IN-3

- AUDA

- sEH/HDAC6-IN-1

Ces composés partagent des propriétés inhibitrices similaires, mais diffèrent par leur sélectivité, leur puissance et leurs applications spécifiques.

Propriétés

IUPAC Name |

4-[4-(3,4-dichlorophenyl)-5-phenyl-1,3-oxazol-2-yl]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15Cl2NO3/c20-14-10-9-13(11-15(14)21)18-19(12-5-2-1-3-6-12)25-16(22-18)7-4-8-17(23)24/h1-3,5-6,9-11H,4,7-8H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIADWSXPNFQQCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C(O2)CCCC(=O)O)C3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(dimethylamino)-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2838436.png)

![4-Chloro-2-[(4-chlorobenzyl)sulfanyl]-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B2838437.png)

![4-(N-butyl-N-methylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2838443.png)

![N-{[4-(2-amino-1,3-thiazol-4-yl)phenyl]methyl}acetamide](/img/structure/B2838445.png)

![6-Chloro-N-[2-hydroxy-2-(3-methoxyphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B2838447.png)

![Ethyl 5-[(3-methoxybenzoyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2838451.png)

![3-(ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2838453.png)